Cas no 44958-10-3 (4-(prop-2-en-1-yloxy)butanoic acid)

4-(prop-2-en-1-yloxy)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(prop-2-en-1-yloxy)butanoic acid
- 4-(prop-2-en-1-yloxy)butanoic acid
-
- MDL: MFCD10689555
4-(prop-2-en-1-yloxy)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB513576-250mg |
4-(Allyloxy)butanoic acid; . |
44958-10-3 | 250mg |
€323.50 | 2025-02-19 | ||
TRC | B524605-250mg |
4-(prop-2-en-1-yloxy)butanoic acid |
44958-10-3 | 250mg |
$ 365.00 | 2022-06-01 | ||
Enamine | EN300-93367-2.5g |
4-(prop-2-en-1-yloxy)butanoic acid |
44958-10-3 | 95.0% | 2.5g |
$867.0 | 2025-03-21 | |
Enamine | EN300-93367-10.0g |
4-(prop-2-en-1-yloxy)butanoic acid |
44958-10-3 | 95.0% | 10.0g |
$1900.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209911-1g |
4-(Prop-2-en-1-yloxy)butanoic acid |
44958-10-3 | 97% | 1g |
¥6451.00 | 2024-05-13 | |
TRC | B524605-50mg |
4-(prop-2-en-1-yloxy)butanoic acid |
44958-10-3 | 50mg |
$ 95.00 | 2022-06-01 | ||
TRC | B524605-25mg |
4-(prop-2-en-1-yloxy)butanoic acid |
44958-10-3 | 25mg |
$ 70.00 | 2022-06-01 | ||
abcr | AB513576-5 g |
4-(Allyloxy)butanoic acid; . |
44958-10-3 | 5g |
€1900.00 | 2023-06-14 | ||
Aaron | AR00DC8Y-250mg |
4-(prop-2-en-1-yloxy)butanoic acid |
44958-10-3 | 95% | 250mg |
$270.00 | 2025-01-24 | |
Enamine | EN300-93367-10g |
4-(prop-2-en-1-yloxy)butanoic acid |
44958-10-3 | 95% | 10g |
$1900.0 | 2023-09-01 |
4-(prop-2-en-1-yloxy)butanoic acid 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
4-(prop-2-en-1-yloxy)butanoic acidに関する追加情報
Introduction to 4-(prop-2-en-1-yloxy)butanoic acid (CAS No. 44958-10-3)
4-(prop-2-en-1-yloxy)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 44958-10-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a butanoic acid backbone substituted with a prop-2-en-1-yloxy (allyl ether) group, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both a carboxylic acid moiety and an allyl ether functionality provides diverse opportunities for chemical modifications and biological interactions, positioning this compound as a promising candidate for further exploration in drug discovery and synthetic applications.
The chemical structure of 4-(prop-2-en-1-yloxy)butanoic acid consists of a four-carbon chain terminated by a carboxylic acid group (-COOH), with an allyl ether (-OCH=CH₂) attached to the second carbon atom. This arrangement imparts both acidity and reactivity due to the electron-withdrawing nature of the carboxylic acid and the electrophilic potential of the allyl group. Such structural features are particularly advantageous in medicinal chemistry, where functional diversity is often essential for achieving desired pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been growing interest in the development of bioactive molecules that incorporate ether functionalities, as these groups have been shown to enhance metabolic stability and improve membrane permeability. The allyl ether moiety in 4-(prop-2-en-1-yloxy)butanoic acid is particularly noteworthy, as it can participate in various chemical transformations, including nucleophilic addition reactions, oxidation processes, and ring-opening polymerizations. These reactivities make the compound a versatile building block for constructing more complex molecular architectures.
The butanoic acid component of this compound contributes to its potential biological activity by serving as a hydrogen bond acceptor and interacting with specific protein targets. Butanoic acid derivatives have been extensively studied for their roles in modulating enzymatic pathways and signaling cascades. For instance, fatty acid derivatives are known to influence lipid metabolism and inflammation pathways, making them relevant in the treatment of metabolic disorders and inflammatory diseases. The incorporation of an allyl ether group into butanoic acid may further enhance its bioavailability and target specificity, offering new avenues for therapeutic intervention.
Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies to identify potential drug candidates. The structural features of 4-(prop-2-en-1-yloxy)butanoic acid, particularly its dual functionality, make it an attractive scaffold for computational modeling. By leveraging machine learning algorithms and quantum mechanical calculations, researchers can predict binding affinities and optimize molecular properties to improve drug-like characteristics. Such computational approaches have accelerated the discovery process in pharmaceutical research, allowing for rapid evaluation of large libraries of compounds.
In addition to its synthetic utility, 4-(prop-2-en-1-yloxy)butanoic acid has been explored in the context of green chemistry initiatives. The development of sustainable synthetic routes is increasingly important in pharmaceutical manufacturing, where environmental impact and cost efficiency are critical considerations. Allyl ethers can be synthesized through catalytic processes that minimize waste generation and energy consumption. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks efficiently. These methods align with the principles of green chemistry by promoting atom economy and reducing hazardous byproducts.
The biological activity of 4-(prop-2-en-1-yloxy)butanoic acid has been investigated in several preclinical studies aimed at identifying novel therapeutic applications. One area of interest is its potential role in modulating lipid metabolism, where it may interact with enzymes such as acyl-CoA synthetases or cholesterol ester transfer proteins. Preliminary data suggest that derivatives of this compound exhibit inhibitory effects on key enzymes involved in fatty acid oxidation and cholesterol transport, which could be beneficial in managing hyperlipidemia and related cardiovascular diseases.
Another promising application lies in its potential anti-inflammatory properties. Ester-based compounds have been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The unique structural features of 4-(prop-2-en-1-yloxy)butanoic acid, including its ability to engage with both hydrophobic and hydrophilic regions of protein targets, may enhance its efficacy as an anti-inflammatory agent. Further research is needed to elucidate its mechanism of action and optimize dosing regimens for clinical applications.
The synthesis of 4-(prop-2-en-1-yloxy)butanoic acid can be achieved through multiple routes, each offering distinct advantages depending on scalability and purity requirements. A common approach involves the reaction between 1-bromobutane or 1-chlorobutane with sodium allyl oxide under basic conditions, followed by hydrolysis to yield the desired carboxylic acid derivative. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the allyl ether functionality more selectively. These synthetic strategies highlight the flexibility inherent in constructing this compound while maintaining high chemical yields.
In conclusion,4-(prop-2-en-1-yloxy)butanoic acid (CAS No. 44958-10-3) represents a fascinating molecule with significant potential in pharmaceutical research and development. Its unique structural composition combines both functional diversity and biological relevance, making it a valuable tool for exploring new therapeutic modalities. As advancements continue in synthetic methodologies and computational modeling,this compound will likely play an increasingly important role in future drug discovery efforts, contributing to innovations that address critical unmet medical needs.
44958-10-3 (4-(prop-2-en-1-yloxy)butanoic acid) 関連製品
- 899999-87-2(methyl 4-(2-{5-(hydroxymethyl)-1-(4-methoxyphenyl)methyl-1H-imidazol-2-ylsulfanyl}acetamido)benzoate)
- 954676-45-0(N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 1804738-44-0(6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 433250-99-8(N-(3-fluorophenyl)-N'-(4-methoxyphenyl)methylethanediamide)
- 1567880-97-0((5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol)
- 1909313-94-5(5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride)
- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)
- 2228680-80-4(tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate)
- 850589-46-7(3-Chloro-4-(N-tert-butylcarbamoyl)phenylboronic acid)
